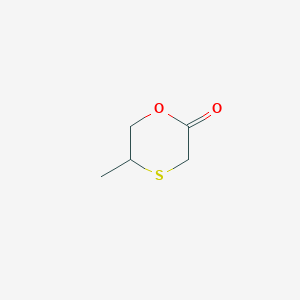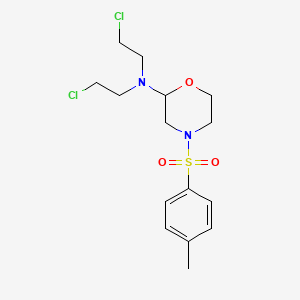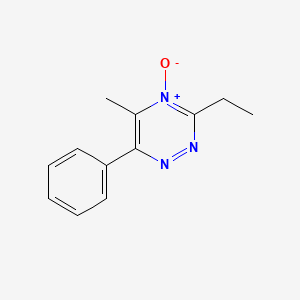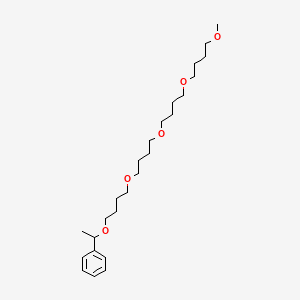
23-Phenyl-2,7,12,17,22-pentaoxatetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23-Phenyl-2,7,12,17,22-pentaoxatetracosane is an organic compound with the molecular formula C25H44O5 It is a complex molecule that features a phenyl group attached to a long chain of ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane typically involves multi-step organic reactions. One common approach is the stepwise etherification of a phenyl-substituted alcohol with ethylene oxide or similar reagents under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
23-Phenyl-2,7,12,17,22-pentaoxatetracosane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
23-Phenyl-2,7,12,17,22-pentaoxatetracosane has diverse applications in scientific research:
Chemistry: Used as a model compound to study etherification reactions and the behavior of long-chain ethers.
Biology: Investigated for its potential role in biological membranes and as a component in synthetic lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane involves its interaction with molecular targets through its ether linkages and phenyl group. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
23-Phenyl-2,7,12,17,22-pentaoxatetracosane: Unique due to its specific arrangement of ether linkages and phenyl group.
Polyethylene glycol (PEG): Similar in having ether linkages but lacks the phenyl group.
Phenyl ether: Contains a phenyl group and ether linkage but is much simpler in structure.
Uniqueness
This compound stands out due to its combination of a long ether chain and a phenyl group, providing unique amphiphilic properties and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
64710-45-8 |
|---|---|
Molekularformel |
C25H44O5 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1-[4-[4-[4-(4-methoxybutoxy)butoxy]butoxy]butoxy]ethylbenzene |
InChI |
InChI=1S/C25H44O5/c1-24(25-14-4-3-5-15-25)30-23-13-12-22-29-21-11-10-20-28-19-9-8-18-27-17-7-6-16-26-2/h3-5,14-15,24H,6-13,16-23H2,1-2H3 |
InChI-Schlüssel |
WBMXWLVXMSFQCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OCCCCOCCCCOCCCCOCCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


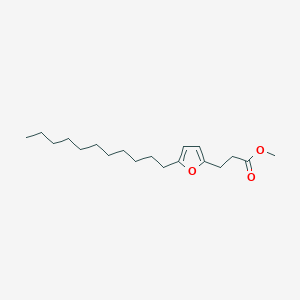
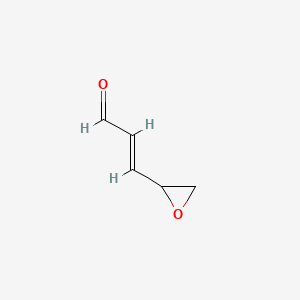
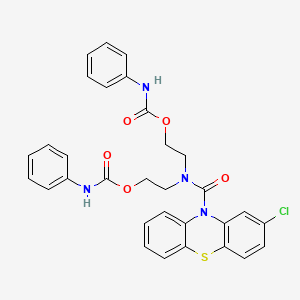
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
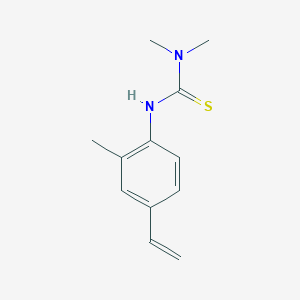
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
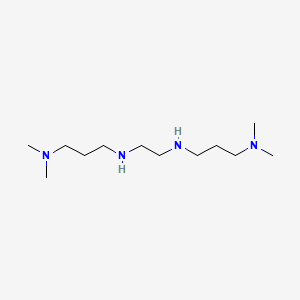
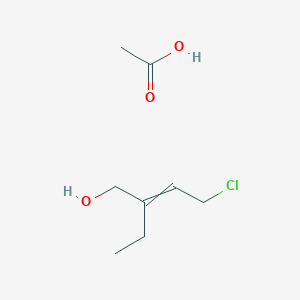
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
